

# Biological Activity of 5-Phenoxymethyl-1H-Pyrazole Scaffolds

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## Compound of Interest

**Compound Name:** 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid

**CAS No.:** 91478-47-6

**Cat. No.:** B3166900

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Content Type: Technical Whitepaper & Experimental Guide Version: 1.0

## Executive Summary: The Flexible Hydrophobic Anchor

The 5-phenoxymethyl-1H-pyrazole scaffold represents a privileged structural motif in medicinal and agrochemical chemistry. Unlike its rigid analog, 5-phenoxy-1H-pyrazole, the insertion of a methylene spacer ( $-\text{CH}_2-$ ) between the pyrazole core and the phenoxy ring imparts critical conformational flexibility. This "hinge" effect allows the phenyl group to orient into deep hydrophobic pockets within enzymes (e.g., kinases, oxidases) while the pyrazole nitrogen atoms engage in essential hydrogen bonding.

This guide analyzes the scaffold's utility across three primary domains: kinase inhibition (RIP1, DAAO), agrochemical protection (herbicides), and antimicrobial therapeutics.

## Chemical Synthesis & Structural Logic[1][2]

## Retrosynthetic Analysis

The most robust route to the 5-phenoxyethyl-1H-pyrazole system is the Claisen-Schmidt / Cyclocondensation pathway. This approach builds the pyrazole ring after establishing the phenoxyethyl moiety, preventing the need for harsh chloromethylation steps on the sensitive pyrazole ring.

## Core Synthesis Protocol

Target: Ethyl 5-(phenoxyethyl)-1H-pyrazole-3-carboxylate (Key Intermediate)

Reagents:

- Phenoxyacetyl chloride
- Ethyl diazoacetate (or alternative 1,3-dicarbonyl precursor)
- Hydrazine hydrate[1]
- Ethanol (solvent)

Step-by-Step Methodology:

- Acylation (Precursor Formation): React phenoxyacetyl chloride with Meldrum's acid or use a Claisen condensation with ethyl acetate to generate ethyl 4-phenoxy-3-oxobutanoate.
  - Note: This beta-keto ester carries the pre-formed phenoxyethyl arm.
- Cyclocondensation:
  - Dissolve ethyl 4-phenoxy-3-oxobutanoate (10 mmol) in absolute ethanol (20 mL).
  - Add hydrazine hydrate (12 mmol) dropwise at 0°C.
  - Allow to warm to room temperature, then reflux for 4–6 hours.
  - Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of the keto-ester.
- Isolation:

- Concentrate the reaction mixture under reduced pressure.
- Precipitate the product using ice-cold water.
- Recrystallize from ethanol/water to yield the 5-phenoxyethyl-1H-pyrazole-3-carboxylate.

Validation:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the singlet methylene spacer (–CH<sub>2</sub>–O–) at approximately δ 5.1–5.3 ppm. The pyrazole C4-H usually appears as a singlet around δ 6.8–7.0 ppm.

## Biological Activity Profiles

### Kinase & Enzyme Inhibition (Pharma)

The 5-phenoxyethyl group acts as a "lipophilic arm" that occupies hydrophobic sub-pockets adjacent to the ATP-binding site.

Target Enzyme	Therapeutic Context	Mechanism of Action
RIP1 Kinase	Inflammation / Necroptosis	The pyrazole NH forms a H-bond with the hinge region (Glu/Met), while the phenoxyethyl group extends into the hydrophobic back pocket, stabilizing the inhibitor in the active site.
DAAO (D-Amino Acid Oxidase)	Schizophrenia / CNS	5-phenoxyethyl-pyrazole-3-carboxylic acids act as competitive inhibitors. The carboxylic acid mimics the substrate carboxylate; the phenoxy group mimics the side chain of hydrophobic amino acids.
mGluR5	CNS Disorders	Used as a Positive Allosteric Modulator (PAM).[2] The flexible linker allows the scaffold to adapt to the allosteric site conformational changes.

## Agrochemical Applications

In agrochemistry, this scaffold is often associated with bleaching herbicides.

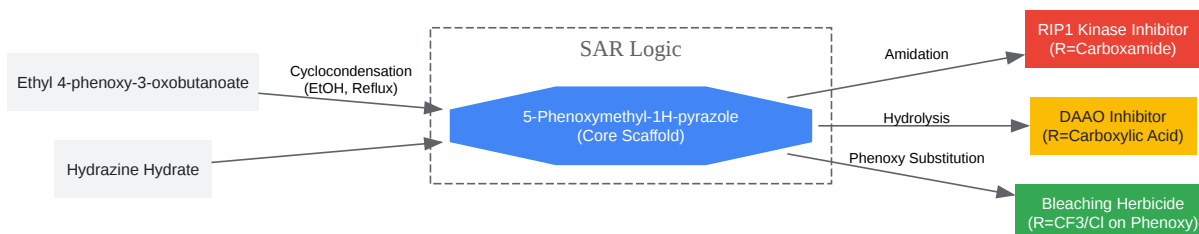
- Target: Phytoene Desaturase (PDS) or HPPD.
- Effect: Inhibition of carotenoid biosynthesis leads to photo-oxidation of chlorophyll and subsequent bleaching of weed foliage.
- SAR Insight: Substitution on the phenoxy ring (e.g., 3-CF<sub>3</sub>, 4-Cl) significantly enhances lipophilicity and leaf penetration.

## Antimicrobial Activity

1,3,5-Trisubstituted pyrazoles containing the phenoxyethyl moiety have demonstrated MIC values <10 µg/mL against *S. aureus* and *C. albicans*. The lipophilic phenoxyethyl tail is hypothesized to disrupt bacterial cell membranes, facilitating the entry of the pyrazole pharmacophore.

## Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the synthetic flow and the divergent biological activities based on R-group modifications.



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Figure 1: Synthetic pathway from beta-keto ester precursors to the 5-phenoxyethyl-1H-pyrazole core, diverging into three distinct biological application zones.

## Critical Experimental Considerations

### The "Linker Effect"

Researchers must distinguish between 5-phenoxy (direct bond) and 5-phenoxyethyl (ether linker).

- **Direct Bond:** Rigid. Forces the phenyl ring into a specific angle relative to the pyrazole. Good for shallow pockets.
- **Methylene Linker:** Flexible. Allows "induced fit" binding. Recommendation: If your initial screen with 5-phenoxy analogs fails, introduce the methylene linker to recover activity by

relieving steric clash.

## Stability

The benzylic-like position of the  $-\text{CH}_2-\text{O}-$  ether is generally stable under physiological conditions but can be susceptible to metabolic oxidation (P450s) to the hemiacetal, leading to cleavage.

- Mitigation: If metabolic stability is poor, replace the oxygen with a difluoromethylene ( $-\text{CF}_2-$ ) or a direct ethylene linker ( $-\text{CH}_2\text{CH}_2-$ ).

## References

- Synthesis and Biological Evaluation of Pyrazole Derivatives. *Journal of Heterocyclic Chemistry*. (General synthesis of 5-substituted pyrazoles via hydrazine condensation).
- Pyrrole and pyrazole DAAO inhibitors. US Patent 7,893,098. (Describes 5-phenoxyethyl-1H-pyrazole-3-carboxylic acid as a DAAO inhibitor).
- Heterocyclic amides as RIP1 kinase inhibitors. WO2016027253A1. (Identifies 5-(phenoxyethyl)-1H-pyrazole-3-carboxamide derivatives).
- Synthesis and herbicidal activity of 5-substituted pyrazoles. *Molecules*. (Discusses pyrazole-based herbicides and the role of lipophilic substituents).
- Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of mGlu5. *Journal of Medicinal Chemistry*. (Demonstrates the use of phenoxyethyl linkers in CNS-active scaffolds).

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- [2. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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